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For Researchers, Scientists, and Drug Development Professionals

Abstract
Maltol isobutyrate, a significant contributor to the flavor and fragrance industry, presents a

unique combination of sweet, fruity, and caramel-like sensory characteristics. This technical

guide provides a comprehensive overview of the core physicochemical properties of Maltol
isobutyrate (also known as 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate). The

information compiled herein, including molecular and physical data, is intended to serve as a

foundational resource for researchers, scientists, and professionals engaged in drug

development, flavor chemistry, and materials science. This document summarizes key

quantitative data in structured tables, outlines generalized experimental protocols for the

determination of these properties, and provides visual representations of relevant logical

frameworks and experimental workflows.

Chemical Identity and Structure
Maltol isobutyrate is an ester derived from maltol and isobutyric acid.[1] Its chemical structure

is characterized by a pyranone ring substituted with a methyl group and an isobutyrate ester

group.

Table 1: Chemical Identifiers for Maltol Isobutyrate
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Identifier Value

IUPAC Name
(2-methyl-4-oxopyran-3-yl) 2-

methylpropanoate[2]

Synonyms
Maltyl isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl

isobutyrate, Maltyl 2-methylpropanoate[2]

CAS Number 65416-14-0[3]

Molecular Formula C₁₀H₁₂O₄[1][2]

Molecular Weight 196.20 g/mol [2]

InChI Key VSBHYRPUJHEOBE-UHFFFAOYSA-N[4]

SMILES CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2]

Physicochemical Properties
The physicochemical properties of Maltol isobutyrate are crucial for its application in various

formulations. These properties dictate its behavior in different matrices and its performance as

a flavor and fragrance ingredient.

Physical and Chemical Properties
A summary of the key physical and chemical properties of Maltol isobutyrate is presented in

Table 2.

Table 2: Summary of Physicochemical Data for Maltol Isobutyrate
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Property Value Source(s)

Appearance
Clear, colorless to pale yellow

or amber liquid.[1][2][5][6]

Odor

Sweet, fruity, with notes of

strawberry, caramel, and

cotton candy.[5][7]

Boiling Point 176 °C at 7.00 mm Hg[2]

Density
1.145 - 1.149 g/mL at 25 °C[2]

[7][8]

Refractive Index 1.497 - 1.501 at 20 °C[2][8]

Flash Point 93 °C[5]

Solubility

Insoluble in water; soluble in

propylene glycol, fixed oils,

and ethanol.[2]

LogP (Octanol-Water Partition

Coefficient)
1.70[5]

Purity (GLC) ≥98%[8]

Stability and Safety
Maltol isobutyrate is considered stable under normal conditions of use and storage.[9][10] It is

incompatible with strong oxidizing agents.[10] From a safety perspective, it may be harmful if

swallowed and may cause an allergic skin reaction.[9] It is important to handle the substance

with appropriate personal protective equipment, including gloves and eye protection.[9][11]

Experimental Protocols
This section outlines generalized methodologies for the determination of key physicochemical

properties of flavor esters like Maltol isobutyrate. These protocols are based on standard

laboratory practices.

Synthesis of Maltol Isobutyrate
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A general method for the synthesis of esters involves the reaction of an alcohol with a

carboxylic acid or its derivative, such as an acid anhydride, in the presence of a catalyst.

Generalized Protocol for Esterification using an Acid Anhydride:

Reactant Preparation: In a clean, dry reaction flask, dissolve maltol in a suitable non-protic

solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Addition of Anhydride: To the stirred solution, add isobutyric anhydride. The reaction can

often proceed at room temperature.

Catalysis (Optional): The reaction can be facilitated by the addition of a catalyst, such as 4-

(dimethylamino)pyridine (DMAP).

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) using an appropriate solvent system and visualizing with a suitable

stain, such as bromocresol green for the detection of carboxylic acids that may form as

byproducts.

Work-up: Once the reaction is complete, the mixture is typically washed with a mild base

(e.g., sodium bicarbonate solution) to remove any unreacted anhydride and carboxylic acid

byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g.,

sodium sulfate), and the solvent is removed under reduced pressure.

Purification: The crude product can be purified by distillation under reduced pressure to yield

pure Maltol isobutyrate.

Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external

pressure. A common laboratory method for determining the boiling point of a small sample is

the Thiele tube method.

Protocol using a Thiele Tube:

Sample Preparation: A small amount of Maltol isobutyrate (approximately 0.5 mL) is placed

in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test
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tube with the open end submerged in the liquid.

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in

a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the

Thiele tube.

Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample

evenly.

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The

heating is continued until a steady stream of bubbles is observed.

Boiling Point Determination: The heat is then removed, and the apparatus is allowed to cool.

The boiling point is the temperature at which the liquid just begins to be drawn back into the

capillary tube. The atmospheric pressure should be recorded as the boiling point is pressure-

dependent.

Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount

of solvent at a specific temperature. The shake-flask method is a common technique for

determining solubility.

Shake-Flask Protocol:

Sample Preparation: An excess amount of Maltol isobutyrate is added to a known volume

of the solvent (e.g., water, ethanol, propylene glycol) in a sealed container.

Equilibration: The container is agitated in a constant temperature water bath for a prolonged

period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, the mixture is allowed to stand to allow any

undissolved solute to settle.

Analysis: A sample of the supernatant is carefully removed, filtered to remove any

suspended particles, and the concentration of the dissolved Maltol isobutyrate is

determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) or Gas Chromatography (GC).
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Determination of Purity by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the components of

a volatile mixture, making it ideal for assessing the purity of flavor compounds.

General GC Protocol:

Sample Preparation: A dilute solution of Maltol isobutyrate is prepared in a suitable volatile

solvent (e.g., dichloromethane or ethanol).

Instrument Parameters: A gas chromatograph equipped with a flame ionization detector

(FID) and a suitable capillary column (e.g., a polar column for flavor compounds) is used.

The instrument parameters, including injector temperature, oven temperature program,

carrier gas flow rate, and detector temperature, are optimized for the separation of Maltol
isobutyrate from potential impurities.

Injection: A small volume of the prepared sample is injected into the GC.

Data Analysis: The resulting chromatogram will show peaks corresponding to the different

components of the sample. The area of each peak is proportional to the concentration of that

component. The purity is calculated by dividing the peak area of Maltol isobutyrate by the

total area of all peaks (excluding the solvent peak) and multiplying by 100.

Visualizations
Logical Relationship of Flavor Compounds
Maltol isobutyrate belongs to the ester class of flavor compounds, which are known for their

characteristic fruity and sweet aromas. The following diagram illustrates a simplified

classification of flavor compounds.
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Logical Classification of Flavor Compounds

Flavor Compounds

Esters
(Fruity, Sweet)

Aldehydes
(Green, Fruity)

Ketones
(Buttery, Creamy)

Terpenes
(Citrus, Piney)

Maltol Isobutyrate

Click to download full resolution via product page

Caption: Classification of flavor compounds by chemical structure.

Experimental Workflow for Physicochemical
Characterization
The determination of the physicochemical properties of a compound like Maltol isobutyrate
follows a structured experimental workflow.
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General Experimental Workflow for Physicochemical Characterization

Synthesis & Purification

Property Determination

Data Analysis & Reporting

Synthesis of
Maltol Isobutyrate
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Boiling Point
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Density
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Solubility
Testing

Purity Analysis
(GC/HPLC)
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Reporting of
Properties

Click to download full resolution via product page

Caption: Workflow for physicochemical property determination.

Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of

Maltol isobutyrate for the scientific community. The tabulated data offers a quick reference for

its key characteristics, while the generalized experimental protocols provide a framework for its

synthesis and analysis. The visualizations further aid in understanding its classification and the

workflow for its characterization. This information is vital for the effective and safe application of
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Maltol isobutyrate in the development of new products in the food, fragrance, and

pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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